molecular formula C5H15ClNO2P B570411 3-aminopropyl(ethyl)phosphinic acid;hydrochloride

3-aminopropyl(ethyl)phosphinic acid;hydrochloride

Cat. No.: B570411
M. Wt: 187.60 g/mol
InChI Key: CFQFXUJBWMPODB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CGP 36216 hydrochloride involves the reaction of 3-aminopropylphosphinic acid with ethyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Water or ethanol

    Temperature: Room temperature to reflux

Industrial production methods for CGP 36216 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

CGP 36216 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phosphinic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphinic acid group, where nucleophiles such as amines or alcohols replace the ethyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

The major products formed from these reactions include various phosphinic acid and phosphine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

CGP 36216 hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

CGP 36216 hydrochloride is unique in its selective antagonism of presynaptic GABA B receptors. Similar compounds include:

    CGP 35348: Another GABA B receptor antagonist, but with activity at both presynaptic and postsynaptic receptors.

    Phaclofen: A GABA B receptor antagonist with a different chemical structure and broader activity profile.

    Saclofen: Similar to phaclofen, but with variations in its binding affinity and selectivity for GABA B receptors.

The uniqueness of CGP 36216 hydrochloride lies in its high selectivity for presynaptic GABA B receptors, making it a valuable tool for studying the specific functions of these receptors without affecting postsynaptic sites .

Properties

IUPAC Name

3-aminopropyl(ethyl)phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQFXUJBWMPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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